3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide
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Overview
Description
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound features a bromine atom, an ethoxy group, and an ethylphenyl group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common method is the bromination of 4-ethoxybenzoic acid, followed by the formation of the amide bond with 2-ethylphenylamine. The reaction conditions often include the use of brominating agents like bromine or N-bromosuccinimide (NBS) and coupling agents such as carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of new substituted benzamides.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and ethoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-N-(4-ethylphenyl)benzamide
- 3-bromo-4-ethoxy-N-(2-furylmethyl)benzamide
Uniqueness
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The ethylphenyl group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-12-7-5-6-8-15(12)19-17(20)13-9-10-16(21-4-2)14(18)11-13/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSXWJHUAANEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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